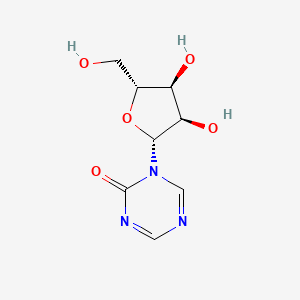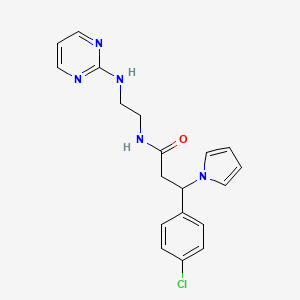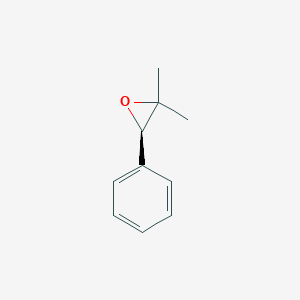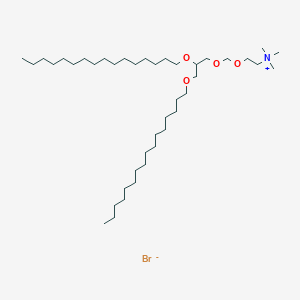![molecular formula C18H19BrN2O2 B13361671 2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361671.png)
2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Bromonaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide is an organic compound that features a bromonaphthalene moiety linked to an acetamide group through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromonaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.
Formation of 6-Bromonaphthalen-2-ol: 6-Bromonaphthalene is then reacted with a hydroxylating agent to form 6-bromonaphthalen-2-ol.
Etherification: 6-Bromonaphthalen-2-ol is reacted with 2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromonaphthalene moiety.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products include bromonaphthoquinones.
Reduction: Products include primary amines.
Substitution: Products include various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
2-((6-Bromonaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in organic electronic materials due to its unique electronic properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-((6-Bromonaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with hydrophobic pockets in proteins, while the cyano and acetamide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((6-Chloronaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- 2-((6-Fluoronaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- 2-((6-Iodonaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Uniqueness
The uniqueness of 2-((6-Bromonaphthalen-2-yl)oxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide lies in the presence of the bromine atom, which can significantly influence its electronic properties and reactivity compared to its chloro, fluoro, and iodo analogs
Eigenschaften
Molekularformel |
C18H19BrN2O2 |
|---|---|
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
2-(6-bromonaphthalen-2-yl)oxy-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-12(2)18(3,11-20)21-17(22)10-23-16-7-5-13-8-15(19)6-4-14(13)9-16/h4-9,12H,10H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
ANBDHIMKJICYKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361592.png)


![(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B13361616.png)
![N-[4-(acetylamino)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13361623.png)

![6-amino-7-(4-chlorobenzenesulfonyl)-5-(4-ethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13361633.png)
![9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole](/img/structure/B13361648.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361650.png)

![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)



